Fmoc-alpha-methyl-DL-leucine

Overview

Description

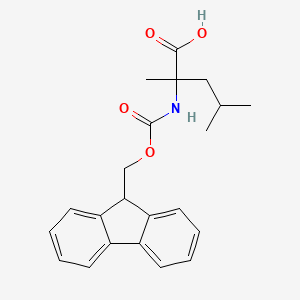

Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of alpha-methyl-DL-leucine. This modification is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds.

Mechanism of Action

Biochemical Pathways

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Action Environment

The action of Fmoc-alpha-methyl-DL-leucine is influenced by the environment in which peptide synthesis occurs. Factors such as the presence of a base for Fmoc group removal and the use of organic solvents can impact the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-DL-leucine typically involves the reaction of alpha-methyl-DL-leucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The Fmoc group is introduced to protect the amino group, facilitating subsequent peptide synthesis steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-methyl-DL-leucine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which facilitates the subsequent coupling of amino acids in peptide synthesis.

Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptide chains, which are essential intermediates in the synthesis of larger peptides and proteins.

Scientific Research Applications

Fmoc-alpha-methyl-DL-leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing researchers to study protein structure and function.

Drug Development: The compound is used in the development of peptide-based therapeutics, including antibiotics and anticancer agents.

Biomaterials: This compound is used in the fabrication of hydrogels and other biomaterials for tissue engineering and regenerative medicine.

Comparison with Similar Compounds

Similar Compounds

- Fmoc-alpha-methyl-L-leucine

- Fmoc-alpha-methyl-D-leucine

- Fmoc-alpha-methyl-DL-phenylalanine

Uniqueness

Fmoc-alpha-methyl-DL-leucine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control over peptide synthesis, making it a valuable tool in the production of complex peptides and proteins .

By understanding the properties and applications of this compound, researchers can leverage this compound to advance various scientific and industrial fields

Biological Activity

Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid that plays a critical role in protein synthesis and metabolic processes. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the selective protection of amino acids, allowing for efficient peptide assembly. The compound's structure can be represented as follows:

The biological activity of this compound is primarily linked to its role as a selective modulator of various biochemical pathways. Recent studies have indicated that it exhibits modulation effects on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in lipid metabolism and insulin sensitivity.

Table 1: Biological Activities of this compound

Case Studies

- Insulin Sensitivity Improvement : In a study involving db/db mice, this compound was shown to enhance insulin sensitivity significantly. This effect was attributed to its ability to activate PPARγ, leading to improved glucose metabolism without the adverse effects typically associated with PPARγ activation, such as increased fat accumulation .

- Comparative Efficacy : When compared to other known PPARγ agonists, such as rosiglitazone, this compound demonstrated similar maximal efficacy but with reduced potency. This suggests a potential for developing therapeutics with fewer side effects while maintaining efficacy in treating metabolic disorders .

Implications for Therapeutic Use

The modulation of PPARγ by this compound presents opportunities for therapeutic interventions in conditions such as type 2 diabetes and obesity. Its unique profile could allow for the development of drugs that target metabolic pathways more selectively, minimizing side effects associated with broader-acting agents.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | Potential Benefit |

|---|---|---|

| Type 2 Diabetes | PPARγ activation enhancing insulin sensitivity | Improved glycemic control |

| Obesity | Reduced adipogenic effects while maintaining efficacy | Lower risk of weight gain |

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.